molecular formula C18H18ClN3O2 B2993353 1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170408-64-6

1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2993353
CAS RN: 1170408-64-6
M. Wt: 343.81
InChI Key: KVTJVFUNPHIDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBTU and has been synthesized using different methods.

Scientific Research Applications

Chemical Transformations and Synthetic Applications

  • The cleavage of 1-benzyltetrahydroisoquinolines, which may involve structures similar to the queried compound, to secondary amines through urethanes has been explored, offering routes for synthesizing tertiary stilbene urethanes and secondary amines from specific tetrahydroisoquinoline derivatives (Kim, Lee, & Wiegrebe, 1984).
  • Research into new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a core structure for various isoquinoline alkaloids, from starting materials like methyl 2-(3-methoxy-3-oxopropyl)benzoate, has been documented. This involves transformations that might relate to derivatives of the queried compound (Mujde, Özcan, & Balci, 2011).

Pharmacological Applications

  • Chroman and tetrahydroquinoline ureas have been studied as potent TRPV1 antagonists. This research is crucial for developing new treatments for chronic and acute pain by targeting the TRPV1 pathway with compounds that potentially include or are related to 1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (Schmidt et al., 2011).
  • Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative effects against cancer cell lines, showcasing the potential of urea derivatives in oncology (Perković et al., 2016).

Enzyme Inhibition and Antimicrobial Activity

  • Isoquinoline and quinazoline urea analogues have been identified as antagonists for the human adenosine A(3) receptor, indicating their potential in designing drugs targeting adenosine receptors for various therapeutic applications (Muijlwijk-Koezen et al., 2000).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22-16-8-7-15(10-13(16)4-9-17(22)23)21-18(24)20-11-12-2-5-14(19)6-3-12/h2-3,5-8,10H,4,9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTJVFUNPHIDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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